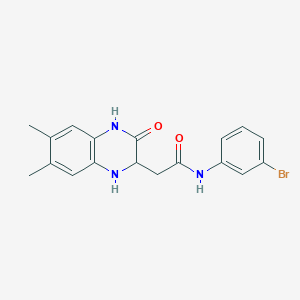
N-(3-bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H18BrN3O2 and its molecular weight is 388.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity based on diverse research findings.
Synthesis
The compound can be synthesized through various chemical pathways involving the condensation of appropriate precursors. The synthesis typically involves the reaction of 3-bromobenzoyl chloride with 6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline in the presence of a suitable base. The yield and purity of the synthesized compound are often confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its potential as an anticancer agent and its effects on different cell lines. The following sections summarize key findings.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), SK-N-MC (neuroblastoma), and MDA-MB 231 (triple-negative breast cancer).
- Methodology : The cytotoxicity was assessed using the MTT assay, which measures cell viability post-treatment.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 15.5 | |
| This compound | SK-N-MC | 12.8 | |
| This compound | MDA-MB 231 | 10.0 |
These results indicate that the compound has a promising profile as a potential anticancer agent.
The mechanism by which N-(3-bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-y)acetamide exerts its biological effects may involve several pathways:
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways that promote cell growth and survival.
Case Studies
Several case studies have highlighted the efficacy of this compound in specific experimental settings:
-
Study on MCF-7 Cells : A study demonstrated that treatment with N-(3-bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-y)acetamide led to a significant decrease in cell viability compared to control groups.
- Findings : Increased levels of pro-apoptotic markers were observed alongside decreased anti-apoptotic markers.
- Neuroblastoma Model : In vivo studies using neuroblastoma models showed that administration of this compound reduced tumor size significantly compared to untreated controls.
特性
IUPAC Name |
N-(3-bromophenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-10-6-14-15(7-11(10)2)22-18(24)16(21-14)9-17(23)20-13-5-3-4-12(19)8-13/h3-8,16,21H,9H2,1-2H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFIOJWSCRWLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














